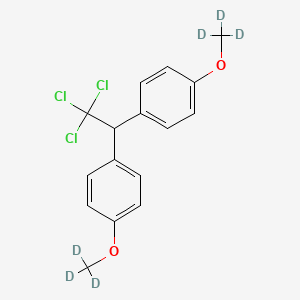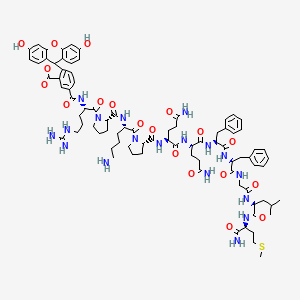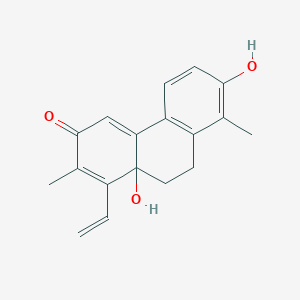
Juncuenin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Juncuenin D can be synthesized through the oxidation of juncuenin B . The oxidation process typically involves the use of oxidizing agents such as hypervalent iodine reagents under controlled conditions .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from natural sources, specifically from Juncus effusus .
Types of Reactions:
Oxidation: this compound can be formed by the oxidation of juncuenin B.
Reduction: There is limited information on the reduction reactions involving this compound.
Substitution: Specific substitution reactions involving this compound have not been extensively documented.
Common Reagents and Conditions:
Oxidizing Agents: Hypervalent iodine reagents are commonly used for the oxidation of juncuenin B to form this compound.
Major Products:
Oxidation Product: this compound is the major product formed from the oxidation of juncuenin B.
科学的研究の応用
Juncuenin D has been extensively studied for its biological activities:
Antimicrobial Activity: It exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.
Cytotoxicity: this compound induces caspase-3-mediated cytotoxicity in HT22 cells, making it a potential candidate for cancer research.
Antioxidant Activity: Phenanthrene derivatives, including this compound, have shown antioxidant properties.
作用機序
Juncuenin D exerts its effects primarily through the induction of caspase-3-mediated cytotoxicity . This mechanism involves the activation of caspase-3, a key enzyme in the apoptotic pathway, leading to programmed cell death. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
類似化合物との比較
Juncuenin B: A precursor to Juncuenin D, also isolated from Juncus effusus.
Dehydrojuncuenin B: Another phenanthrene derivative with similar biological activities.
Luzulin A: A phenanthrenequinone with antimicrobial properties.
Uniqueness of this compound: this compound stands out due to its potent cytotoxic effects and significant antimicrobial activity against resistant bacterial strains . Its ability to induce apoptosis through caspase-3 activation makes it a valuable compound for cancer research.
特性
分子式 |
C18H18O3 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC名 |
1-ethenyl-7,10a-dihydroxy-2,8-dimethyl-9,10-dihydrophenanthren-3-one |
InChI |
InChI=1S/C18H18O3/c1-4-14-11(3)17(20)9-15-13-5-6-16(19)10(2)12(13)7-8-18(14,15)21/h4-6,9,19,21H,1,7-8H2,2-3H3 |
InChIキー |
YMHWAVLJEDKKGD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1CCC3(C2=CC(=O)C(=C3C=C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


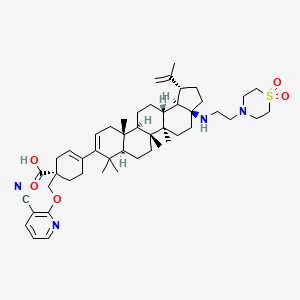
![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
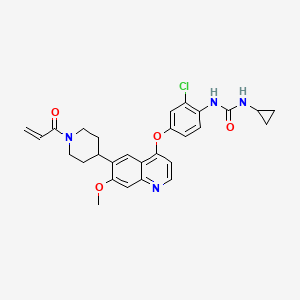
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
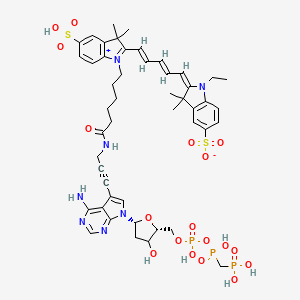
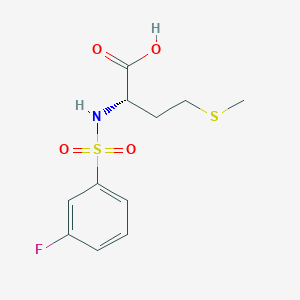
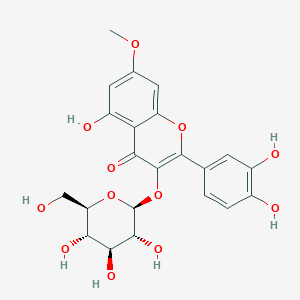
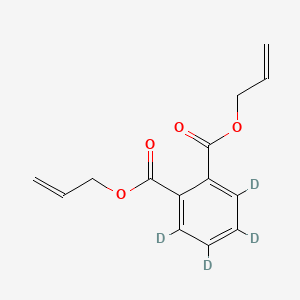
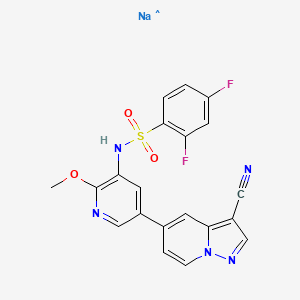
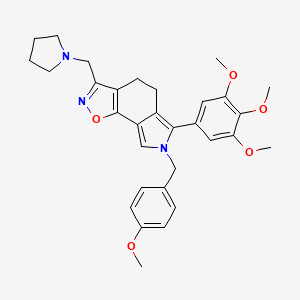
![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
